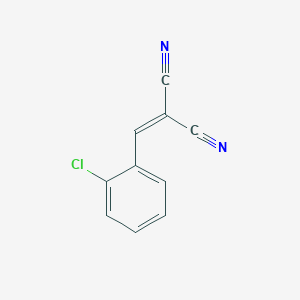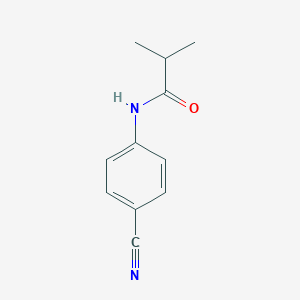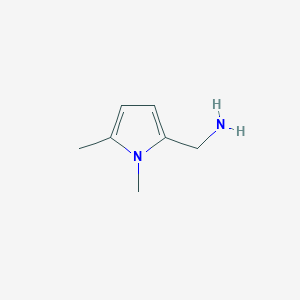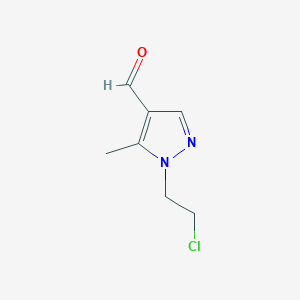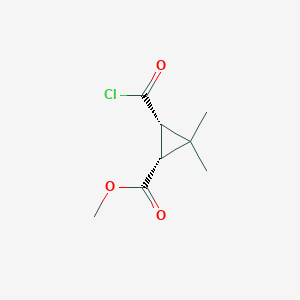
Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate, also known as MCDCC, is a chemical compound that has gained significant attention in scientific research. MCDCC is a cyclopropane derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.
作用机制
The mechanism of action of Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate involves its ability to form a covalent bond with the active site of enzymes. Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate contains a carbonyl group that can react with the nucleophilic residues present in the active site of enzymes, such as serine, threonine, and cysteine. This covalent bond formation results in the inhibition of enzyme activity.
生化和生理效应
Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate has been shown to have various biochemical and physiological effects. Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate has been shown to inhibit the activity of various enzymes, such as chymotrypsin and trypsin, which are involved in the digestion of proteins. Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate has also been shown to inhibit the growth of cancer cells, such as breast cancer and lung cancer cells, by inhibiting the activity of enzymes involved in cell proliferation.
实验室实验的优点和局限性
Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate has several advantages for lab experiments, such as its ability to form covalent bonds with enzymes and its ability to inhibit enzyme activity. Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate is also relatively easy to synthesize, making it readily available for research purposes. However, Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate has some limitations, such as its potential toxicity and the need for careful handling due to its reactive nature.
未来方向
There are several future directions for research involving Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate. One area of research could focus on the synthesis of new compounds using Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate as a building block. Another area of research could focus on the development of new inhibitors using Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate as a starting point. Additionally, further studies could be conducted to investigate the potential therapeutic applications of Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate, such as its use as an anticancer agent or as an inhibitor of other disease-related enzymes. Overall, the study of Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate has the potential to contribute to the development of new compounds and therapies for various diseases.
合成方法
The synthesis of Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate has been achieved through various methods. One of the most common methods involves the reaction of cyclopropanecarboxylic acid with thionyl chloride to form cyclopropanecarbonyl chloride. This intermediate is then reacted with dimethylamine to form the corresponding amide, which is subsequently treated with methyl chloroformate to form Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate. Other methods involve the use of different reagents, such as isobutyl chloroformate and dimethylamine, to form Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate.
科学研究应用
Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate has been used in various scientific research applications, including the synthesis of cyclopropane-containing compounds and the study of enzyme inhibition. Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate has been used as a building block in the synthesis of various compounds, such as cyclopropane-fused pyridines and cyclopropane-containing amino acids. Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate has also been used as an inhibitor of various enzymes, such as chymotrypsin and trypsin, due to its ability to form a covalent bond with the active site of the enzyme.
属性
CAS 编号 |
120591-67-5 |
|---|---|
产品名称 |
Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate |
分子式 |
C8H11ClO3 |
分子量 |
190.62 g/mol |
IUPAC 名称 |
methyl (1R,3S)-3-carbonochloridoyl-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H11ClO3/c1-8(2)4(6(9)10)5(8)7(11)12-3/h4-5H,1-3H3/t4-,5+/m1/s1 |
InChI 键 |
ONSOHWSBYGOQMM-UHNVWZDZSA-N |
手性 SMILES |
CC1([C@@H]([C@@H]1C(=O)Cl)C(=O)OC)C |
SMILES |
CC1(C(C1C(=O)Cl)C(=O)OC)C |
规范 SMILES |
CC1(C(C1C(=O)Cl)C(=O)OC)C |
同义词 |
Cyclopropanecarboxylic acid, 3-(chlorocarbonyl)-2,2-dimethyl-, methyl ester, cis- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



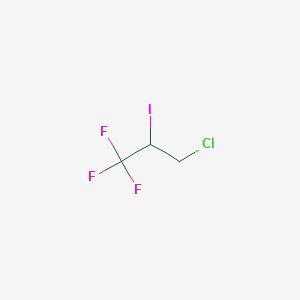
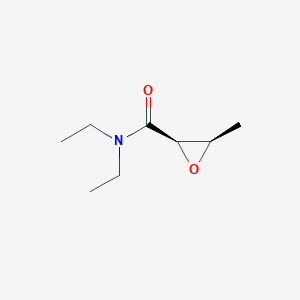
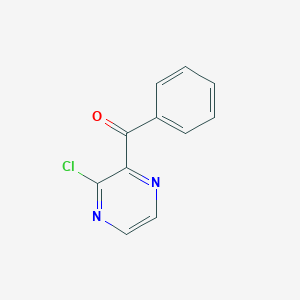
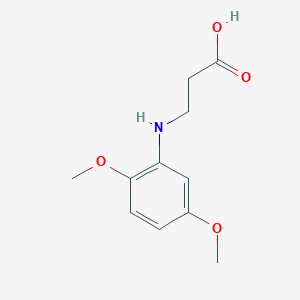
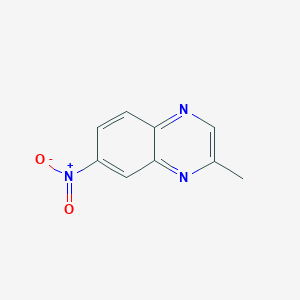
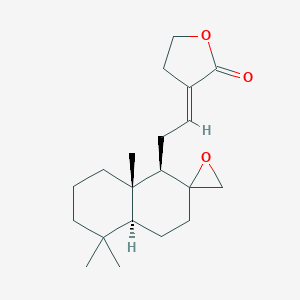
![1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B38135.png)
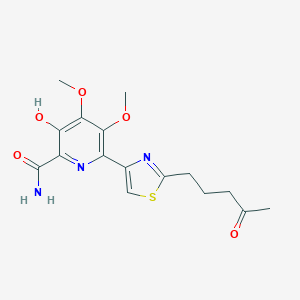
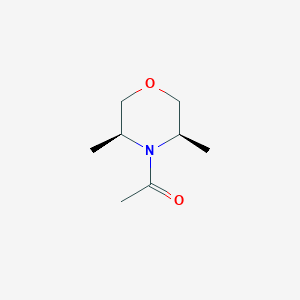
![N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine](/img/structure/B38146.png)
